![molecular formula C23H21N3O3 B2563874 1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1014070-26-8](/img/structure/B2563874.png)
1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest due to their potential applications in various fields. While the specific compound "1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide" is not directly mentioned in the provided papers, the synthesis methods for related pyrazole compounds can offer insights. For instance, the synthesis of a novel pyrazole derivative is described in one study, where the compound was characterized by several techniques including elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and confirmed by single crystal X-ray diffraction studies . Another study reports the conversion of 1H-pyrazole-3-carboxylic acid into various N-substituted pyrazole derivatives, showcasing the versatility of pyrazole chemistry . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for understanding their properties and potential applications. The X-ray crystal structure studies of one compound revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . Such detailed structural information is essential for the rational design of new compounds with desired properties. The molecular geometries and electronic structures of these compounds were optimized and calculated using ab-initio methods, which could be similarly applied to analyze the molecular structure of "1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide" .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is another area of interest. The reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates led to the formation of novel N-substituted pyrazole derivatives . Understanding the chemical reactions that pyrazole compounds can undergo is important for the synthesis of new derivatives with specific functions or activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The compound described in one paper possesses three-dimensional supramolecular self-assembly, which is stabilized by intermolecular hydrogen bonds and exhibits intramolecular hydrogen bonds and π-π stacking interactions . These interactions can significantly affect the compound's solubility, stability, and reactivity. The thermal decomposition of the compound was studied using thermogravimetric analysis, which is a useful technique for assessing the stability of a compound . Additionally, the nonlinear optical properties of the compound were discussed, which could be relevant for materials science applications .
Scientific Research Applications
Potential in CNS Drug Development
The structure of "1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide" aligns with the findings that heterocycles containing nitrogen, sulfur, and oxygen heteroatoms play a crucial role in the synthesis of compounds with potential CNS effects. The presence of these functional groups may serve as lead molecules for the development of new drugs aimed at treating CNS disorders, highlighting the importance of this compound in medicinal chemistry research related to CNS drug development (Saganuwan, 2017).
Reactivity with Nucleophiles
The compound's structural elements, particularly the furan moiety, are indicative of its potential reactivity with nucleophiles, leading to the formation of a diverse range of acyclic, cyclic, and heterocyclic compounds, including amides, hydrazides, and benzofurans. This reactivity underscores its utility in synthetic organic chemistry, particularly in the creation of novel compounds with various biological activities (Kamneva et al., 2018).
properties
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22(24-14-20-12-7-13-28-20)21-16-26(15-18-8-3-1-4-9-18)25-23(21)29-17-19-10-5-2-6-11-19/h1-13,16H,14-15,17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTQKUJQLMLXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide |
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